2-(4-Piperidylmethyl)butanoic acid
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Overview
Description
2-(4-Piperidylmethyl)butanoic acid is a chemical compound that belongs to the class of carboxylic acids It features a piperidine ring, which is a six-membered ring containing one nitrogen atom, attached to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Piperidylmethyl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-piperidylmethyl chloride with butanoic acid under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction.
Another approach involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 4-piperidylmethyl is coupled with a butanoic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Piperidylmethyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and Jones reagent (CrO3 in aqueous sulfuric acid).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
2-(4-Piperidylmethyl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Piperidylmethyl)butanoic acid involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, leading to modulation of their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Piperidylmethyl)propanoic acid
- 2-(4-Piperidylmethyl)pentanoic acid
- 2-(4-Piperidylmethyl)hexanoic acid
Uniqueness
2-(4-Piperidylmethyl)butanoic acid is unique due to its specific structure, which combines a piperidine ring with a butanoic acid chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, which can be leveraged in research and industrial processes .
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-(piperidin-4-ylmethyl)butanoic acid |
InChI |
InChI=1S/C10H19NO2/c1-2-9(10(12)13)7-8-3-5-11-6-4-8/h8-9,11H,2-7H2,1H3,(H,12,13) |
InChI Key |
DRISECYELJOBFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1CCNCC1)C(=O)O |
Origin of Product |
United States |
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